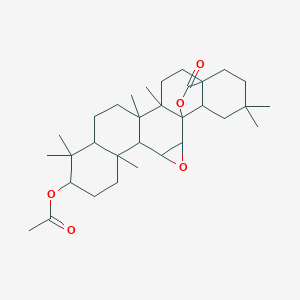
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Acetoxy-11alpha,12alpha-epoxyoleanan-28,13beta-olide is a natural product found in Betula ermanii with data available.
Activité Biologique
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate, a triterpenoid compound, has garnered attention for its diverse biological activities. This compound is primarily isolated from various plant species, including Eysenhardtia platycarpa and Rhodomyrtus tomentosa. The following sections detail the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of this compound is characterized by a complex arrangement of rings typical of oleanane-type triterpenes. Its molecular formula is C32H48O5, and it possesses functional groups that contribute to its biological properties.
1. Antioxidant Activity
Antioxidant activity is one of the most studied aspects of this compound. Several assays have been employed to evaluate this property:
- DPPH Radical Scavenging Activity : The compound demonstrates significant scavenging activity against DPPH radicals, indicating its potential to neutralize free radicals in biological systems. In studies, varying concentrations showed a dose-dependent increase in scavenging activity.
- ABTS Radical Scavenging Activity : Similar to DPPH assays, ABTS assays revealed that the compound effectively reduces ABTS radicals, further supporting its role as an antioxidant.
| Concentration (mg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 0.1 | 25.4 | 30.2 |
| 0.5 | 45.7 | 55.1 |
| 1.0 | 68.9 | 78.4 |
2. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In vitro studies have shown that it can reduce the expression of COX-2 and iNOS in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism through which it may exert its anti-inflammatory effects.
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Viability Assays : Studies have demonstrated that the compound inhibits cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values indicate potent cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 12 |
The mechanisms underlying the biological activities of this compound include:
- Induction of apoptosis in cancer cells via activation of caspase pathways.
- Modulation of signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Breast Cancer : A study assessed the effects of this compound on MCF-7 cells and found a significant reduction in cell viability and induction of apoptosis through caspase activation.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers.
Propriétés
Numéro CAS |
35738-25-1 |
|---|---|
Formule moléculaire |
C32H48O5 |
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate |
InChI |
InChI=1S/C32H48O5/c1-18(33)35-21-10-11-28(6)19(27(21,4)5)9-12-29(7)23(28)22-24(36-22)32-20-17-26(2,3)13-15-31(20,25(34)37-32)16-14-30(29,32)8/h19-24H,9-17H2,1-8H3/t19-,20+,21-,22-,23+,24-,28-,29+,30-,31-,32+/m0/s1 |
Clé InChI |
RJEUVXAJCYTMIC-LRFNUQPTSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C |
Apparence |
Powder |
melting_point |
329-331°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















